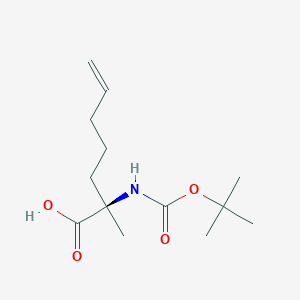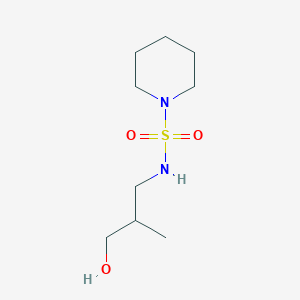
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a hydroxy-methylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide typically involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The hydroxy-methylpropyl group is introduced through subsequent reactions involving appropriate reagents and conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group may produce amines .
Applications De Recherche Scientifique
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The hydroxy-methylpropyl side chain may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)piperidine-1-sulfonamide
- N-(3-hydroxypropyl)piperidine-1-sulfonamide
- N-(4-hydroxybutyl)piperidine-1-sulfonamide
Uniqueness
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide is unique due to the presence of the hydroxy-methylpropyl side chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C9H20N2O3S |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
N-(3-hydroxy-2-methylpropyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-9(8-12)7-10-15(13,14)11-5-3-2-4-6-11/h9-10,12H,2-8H2,1H3 |
Clé InChI |
UMZDFSSIOGSFKR-UHFFFAOYSA-N |
SMILES canonique |
CC(CNS(=O)(=O)N1CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


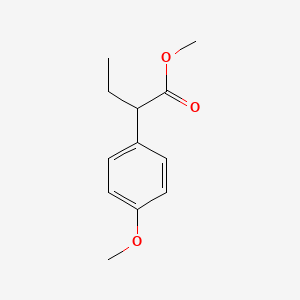
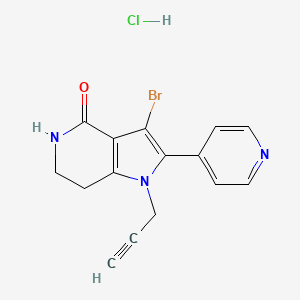
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
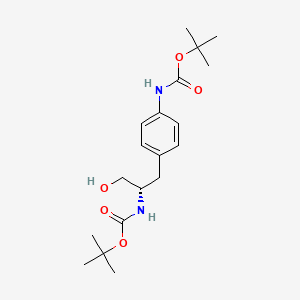
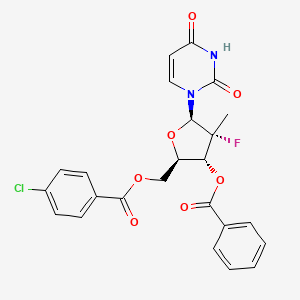
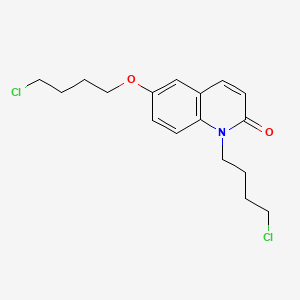


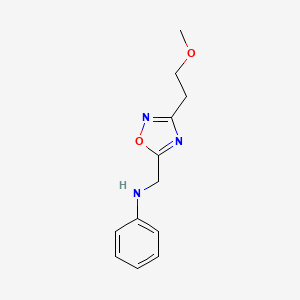
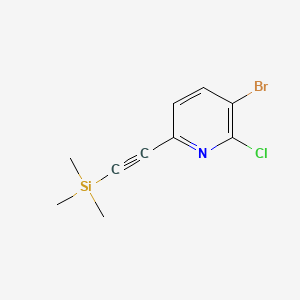
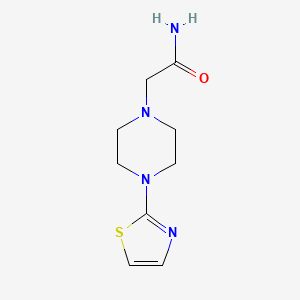
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)

